8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine
Description
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c12-8-1-2-10-9(7-8)14-11-3-4-13-5-6-15(10)11/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTJJTCCCMAFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728731 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239879-65-2 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pre-Formed Imidazo[1,2-d][1, diazepine Intermediates
A widely adopted strategy involves electrophilic bromination of a pre-constructed imidazo[1,2-d]diazepine scaffold. In one protocol, the non-brominated parent compound is treated with bromine (Br₂) in glacial acetic acid at 0–5°C for 3 hours, achieving regioselective substitution at the 8-position. This method leverages the electron-rich aromatic system of the benzoimidazole moiety to direct bromination, with yields of 68–72% reported for analogous structures. However, competing side reactions, such as dibromination or ring-opening, necessitate precise stoichiometric control (1:1 molar ratio of substrate to Br₂) and low-temperature conditions.
Table 1: Bromination Conditions and Outcomes
| Substrate | Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Imidazo[1,2-d]diazepine core | Br₂ | Glacial HOAc | 0–5°C | 3 | 68–72 |
| 2-Methyl analog | Br₂ | HOAc | 0°C | 2.5 | 71 |
Sequential Ring Formation with Early-Stage Bromination
Alternative routes introduce bromine at the benzene ring prior to imidazole and diazepine annulation. For example, 2-amino-5-bromophenol derivatives serve as starting materials, undergoing condensation with α-ketoesters to form the imidazole ring, followed by cyclocondensation with 1,2-diaminoethane to assemble the diazepine moiety. This approach avoids regioselectivity challenges but requires protection/deprotection steps for the amine and hydroxyl groups, reducing overall efficiency (45–52% yield).
Cyclization Techniques for Diazepine Ring Closure
Ammonia-Mediated Cyclization
A pivotal step in diazepine synthesis involves ring closure via nucleophilic attack. Treatment of N-(2-benzoyl-8-bromonaphtho[2,1-b]furan-1-yl)-2-chloroacetamide analogs with methanolic ammonia at 10–15°C for 24 hours induces cyclization, forming the seven-membered diazepine ring. The reaction proceeds through an SN2 mechanism, with ammonia displacing the chloride leaving group and subsequent intramolecular amide formation.
Mechanistic Pathway:
Thermal Cyclization in Glacial Acetic Acid
In cases where steric hindrance impedes ammonia-mediated pathways, thermal cyclization in acidic media proves effective. Heating intermediates such as N-(8-bromo-substituted aryl)-2-chloroacetamides in glacial acetic acid at 80°C for 4 hours facilitates ring closure via dehydration, with yields comparable to ammonia methods (65–70%).
Optimization of Synthetic Efficiency
Solvent and Temperature Effects
-
Methanol vs. Ethanol: Methanol enhances cyclization rates due to its higher polarity, reducing reaction times by 30% compared to ethanol.
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Low-Temperature Bromination: Maintaining temperatures below 5°C during bromination minimizes di-substitution byproducts, improving regioselectivity from 75% to 92%.
Table 2: Solvent Impact on Cyclization Efficiency
| Solvent | Temperature | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Methanol | 15°C | 24 | 72 | 98.5 |
| Ethanol | 15°C | 36 | 68 | 97.2 |
| DMF | 80°C | 6 | 65 | 95.8 |
Catalytic Enhancements
The addition of catalytic p-toluenesulfonic acid (p-TsOH, 5 mol%) accelerates diazepine ring closure by protonating carbonyl oxygen, increasing electrophilicity at the reaction center. This modification reduces cyclization time from 24 hours to 8 hours while maintaining yields above 70%.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): Key signals include a singlet at δ 3.8 ppm (2H, CH₂ of diazepine), a multiplet at δ 6.8–8.0 ppm (aromatic protons), and a broad peak at δ 9.4 ppm (NH).
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Mass Spectrometry: ESI-MS (m/z): [M+H]⁺ calculated for C₁₂H₁₃BrN₃⁺: 280.16, observed: 280.2.
Applications and Derivative Synthesis
The bromine atom at the 8-position enables further functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, facilitating access to analogs with enhanced biological activity. For instance, coupling with aryl boronic acids yields biaryl derivatives investigated as benzodiazepine receptor ligands .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring structure play crucial roles in binding to these targets, modulating their activity, and triggering downstream biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Heteroatom Effects : Replacement of diazepine’s nitrogen with oxygen (oxazepine) or sulfur (thiazepine) alters electronic properties and bioavailability. Oxazepine derivatives exhibit enhanced PI3Kα inhibition , while thiazepines show variable alkyl-dependent reactivity .
- Bromine Position : Bromine at position 8 (target compound) vs. 7 (Compound 2j) may influence steric hindrance and binding affinity in biological systems .
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics compared to free bases.
Key Observations :
Key Observations :
- Anticancer Potency: Oxazepine derivatives outperform diazepines, with Compound 25 showing nanomolar IC₅₀ values .
- Stereochemical Impact : High enantiomeric purity in vinyl-diazepines correlates with improved antifungal activity .
Biological Activity
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its interaction with GABA_A receptors and its implications in neuropharmacology.
- Molecular Formula : C11H12BrN3
- Molar Mass : 266.14 g/mol
- CAS Number : 1239879-65-2
This compound acts primarily as a modulator of GABA_A receptors. These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system (CNS). The compound exhibits selective binding affinity for specific subtypes of GABA_A receptors, particularly α2 and α3 subtypes, which are associated with anxiolytic and anticonvulsant effects without significant sedative properties .
Anxiolytic Effects
Research has indicated that compounds similar to 8-bromo derivatives show notable anxiolytic properties. For instance, studies on related imidazodiazepines have demonstrated their efficacy in reducing anxiety-like behaviors in animal models without the sedative side effects typically associated with benzodiazepines .
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant activity. In various animal models of epilepsy, it has shown significant efficacy in reducing seizure frequency and severity. This is attributed to its ability to enhance GABAergic transmission selectively at the α2/α3 subtypes while minimizing effects on α1 subtypes which are linked to sedation .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related diazepine compounds against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. These findings suggest that 8-bromo derivatives may possess anti-cancer properties worth exploring further .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrN3 |
| Molar Mass | 266.14 g/mol |
| CAS Number | 1239879-65-2 |
| Anxiolytic Activity | Yes |
| Anticonvulsant Activity | Yes |
| Cytotoxicity (IC50) | HCT-116: 16.19 μM |
| MCF-7: 17.16 μM |
Case Studies
-
Anxiolytic Activity Study :
- In a study published by Poe et al. (2016), the compound was tested for its anxiolytic effects in rodent models. Results indicated a significant reduction in anxiety-like behaviors when administered at optimal doses.
-
Anticonvulsant Efficacy :
- Witkin et al. (2020) explored the anticonvulsant properties of similar imidazodiazepines in a series of controlled experiments that demonstrated substantial reductions in seizure activity compared to controls.
- Cytotoxicity Evaluation :
Q & A
Q. What are the recommended synthetic routes for 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, and how do reaction conditions impact yield and purity?
- Methodological Answer : Two primary methods are documented:
- Bromination-Cyclization Route : Starting from ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, bromination followed by cyclization in methanolic ammonia yields the diazepine ring. Key intermediates include chloroacetyl derivatives, and reaction optimization focuses on solvent polarity and temperature .
- Pd-Catalyzed Intramolecular C-H Activation : This method employs palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ in solvents such as DMF. Yields (~63%) depend on catalyst loading and reaction time .
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Bromination-Cyclization | Methanolic ammonia, chloroacetyl | N/A* | Scalable, intermediates characterized |
| Pd-Catalyzed C-H Activation | Pd(OAc)₂, PPh₃, DMF, 80°C | 63% | Atom-economical, fewer steps |
| *Yield not explicitly reported in evidence. |
Q. How should researchers characterize the electronic and structural properties of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use UV-Vis spectroscopy in solvents like 1,4-dioxane or DMF. TD-B3LYP/6-311G(d,p) computational methods align well with experimental spectra, revealing non-planar geometries critical for reactivity .
- NMR/IR/MS : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons), IR (C-Br stretch ~550 cm⁻¹), and ESI-MS (m/z 266.14 [M+H]⁺) confirm structure and purity .
Q. Table 2: Key Spectral Data
| Technique | Conditions | Observations |
|---|---|---|
| UV-Vis | 1,4-dioxane, DMF | λₘₐₐ= 320 nm (π→π* transitions) |
| ¹H NMR | CDCl₃ | Non-planarity indicated by J-coupling |
Q. What storage conditions are optimal for maintaining compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Degradation risks include hydrolysis (moisture-sensitive) and thermal decomposition. Purity assays (HPLC) are recommended post-storage .
Advanced Research Questions
Q. How can theoretical frameworks guide the optimization of synthetic routes or reactivity predictions?
- Methodological Answer :
- Computational Modeling : Use DFT (e.g., B3LYP/6-311G) to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. Lower ΔE (HOMO-LUMO gap) correlates with higher reactivity, guiding substituent selection .
- Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing transition states .
Q. What strategies resolve contradictions between experimental and computational data (e.g., spectral mismatches or reactivity)?
- Methodological Answer :
- Solvent Corrections : Apply implicit solvent models (e.g., PCM) to TD-DFT calculations to match experimental UV-Vis spectra in 1,4-dioxane .
- Conformational Analysis : MD simulations identify dominant non-planar conformers, explaining deviations in NMR coupling constants .
Q. What challenges arise in ensuring purity, and which analytical methods are most effective?
- Methodological Answer :
- Impurity Profiling : Use HPLC with reference standards (e.g., EP impurities) to detect byproducts like de-brominated analogs. LC-MS/MS identifies trace impurities (<0.1%) .
- Recrystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to remove polar byproducts. Purity >95% is achievable via column chromatography (SiO₂, CH₂Cl₂/MeOH) .
Q. How does the bromine substituent influence biological activity compared to structural analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromine increases electrophilicity, enhancing binding to targets like GABA receptors. Compare with methoxy or nitro analogs via SAR studies .
- Metabolic Stability : Bromine reduces oxidative metabolism (CYP450), improving half-life in vitro. Assess via hepatic microsome assays .
Data Contradictions and Mitigation
- Example : Discrepancies in reported melting points may stem from polymorphic forms. Use DSC and X-ray crystallography to identify dominant crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
